molecular formula C26H25N3O B5875452 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide

2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide

Cat. No. B5875452
M. Wt: 395.5 g/mol
InChI Key: MNNKVVHFZRCLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as IQ-1S, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of quinolinecarboxamide derivatives and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves the activation of the Wnt signaling pathway. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide binds to the T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which are downstream targets of the Wnt signaling pathway. This binding results in the activation of the Wnt signaling pathway, leading to the activation of various downstream genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to enhance the differentiation of stem cells into osteoblasts, which are responsible for bone formation. Additionally, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been reported to have anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models.

Advantages and Limitations for Lab Experiments

2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a highly specific and potent activator of the Wnt signaling pathway, making it an ideal compound for studying the biological processes regulated by this pathway. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is also stable and has a long shelf life, making it easy to store and use in experiments.
However, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the natural biological processes regulated by the Wnt signaling pathway. Additionally, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is relatively expensive, which may limit its use in some research studies.

Future Directions

There are several future directions for the use of 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide in scientific research. One potential application is in the treatment of cancer. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its potential as a cancer therapy.
Another potential application is in the field of regenerative medicine. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to enhance the differentiation of stem cells into osteoblasts, and further research is needed to determine its potential in promoting bone regeneration.
Finally, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide may have potential applications in the treatment of inflammatory diseases. Its anti-inflammatory properties make it a promising candidate for further research in this field.
Conclusion
In conclusion, 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is a synthetic compound that has shown promising results in scientific research. Its activation of the Wnt signaling pathway has potential applications in the treatment of cancer, regenerative medicine, and inflammatory diseases. While 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has some limitations for lab experiments, its specific and potent activation of the Wnt signaling pathway makes it an ideal compound for studying the biological processes regulated by this pathway. Further research is needed to determine its full potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide involves the reaction of 6-methyl-2-phenylquinoline-4-carboxylic acid with isopropylamine and 4-pyridinemethanol in the presence of a coupling reagent. The resulting compound is then purified using column chromatography to obtain pure 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. This method has been reported to yield high-quality 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide with a purity of more than 98%.

Scientific Research Applications

2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been widely used in scientific research for its potential therapeutic properties. It has been shown to activate the Wnt signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. 2-(4-isopropylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been reported to have anti-cancer properties and has shown promising results in inhibiting the growth of various cancer cells, including breast, prostate, and colon cancer cells.

properties

IUPAC Name

6-methyl-2-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-17(2)20-5-7-21(8-6-20)25-15-23(22-14-18(3)4-9-24(22)29-25)26(30)28-16-19-10-12-27-13-11-19/h4-15,17H,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNKVVHFZRCLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=NC=C3)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.